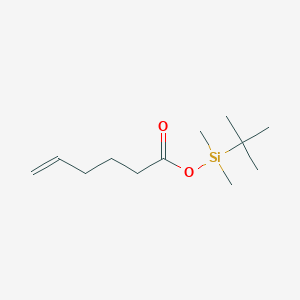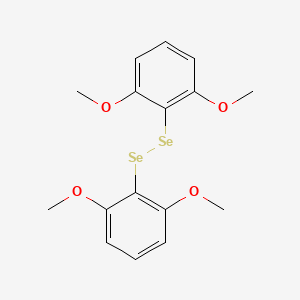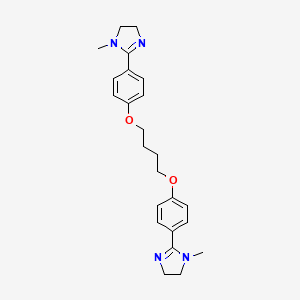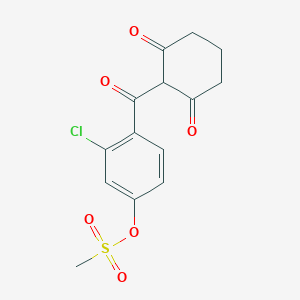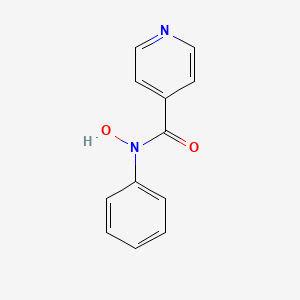
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide is a synthetic organic compound with the molecular formula C24H39Cl2NO2 It is characterized by the presence of dichloro, ethyl, and hydroxyphenyl groups attached to a hexyldecanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-ethyl-2-hydroxybenzaldehyde.
Amidation Reaction: The aldehyde is then subjected to an amidation reaction with 2-hexyldecanamide in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining product quality and consistency.
化学反応の分析
Types of Reactions
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a methoxy group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dechlorinated or methoxy-substituted derivatives.
Substitution: Formation of alkyl or aryl-substituted derivatives.
科学的研究の応用
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
- N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide
- 2,4-Dichloro-3-ethyl-6-nitrophenol
- 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester
Uniqueness
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
137662-96-5 |
|---|---|
分子式 |
C24H39Cl2NO2 |
分子量 |
444.5 g/mol |
IUPAC名 |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide |
InChI |
InChI=1S/C24H39Cl2NO2/c1-4-7-9-11-12-14-16-18(15-13-10-8-5-2)24(29)27-21-17-20(25)19(6-3)22(26)23(21)28/h17-18,28H,4-16H2,1-3H3,(H,27,29) |
InChIキー |
WXFPXDRPOSTDEF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)C(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)
![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
![4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid](/img/structure/B14278340.png)
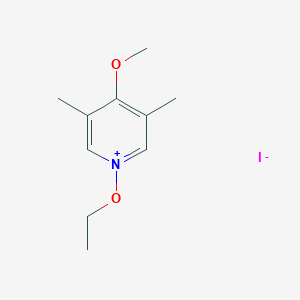
![2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol](/img/structure/B14278352.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
